REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:4]=1[CH:5]=[O:6].[B-](F)(F)(F)[F:14].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1.O.CCOCC>CC#N>[F:14][C:10]1[C:3]([O:2][CH3:1])=[C:4]([C:7]([O:11][CH3:12])=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:1.2.3|
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Name
|
|
Quantity
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3.5 g
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Type
|
reactant
|
Smiles
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COC1=C(C=O)C(=CC=C1)OC
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Name
|
|
Quantity
|
8.208 g
|
Type
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reactant
|
Smiles
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[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
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CC#N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at rt, under nitrogen, for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the aq. layer was further extracted with Et2O
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Type
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DRY_WITH_MATERIAL
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Details
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The mixed organic layers were dried over anh. MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated to dryness under reduced pressure
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Type
|
CUSTOM
|
Details
|
Purification by FC (heptane/AcOEt=4/1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=O)C(=CC1)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |